molecular formula C11H9F3N2O B3122909 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole CAS No. 303994-47-0

1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole

Cat. No.: B3122909
CAS No.: 303994-47-0
M. Wt: 242.2 g/mol
InChI Key: DTDMMGGCKMTANE-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethyl)benzyl]oxy}-1H-imidazole is a compound that features a trifluoromethyl group attached to a benzyl ether, which is further connected to an imidazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and metabolic resistance . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole typically involves several steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-{[4-(Trifluoromethyl)benzyl]oxy}-1H-imidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[4-(trifluoromethyl)benzyl]oxy}-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by increasing its lipophilicity and metabolic stability . This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-{[4-(Trifluoromethyl)benzyl]oxy}-1H-imidazole can be compared with other trifluoromethyl-containing compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of the trifluoromethyl group with the versatility of the imidazole ring, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10-3-1-9(2-4-10)7-17-16-6-5-15-8-16/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDMMGGCKMTANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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